molecular formula C9H12BrNO2S B7867018 N-(3-bromophenyl)propane-2-sulfonamide

N-(3-bromophenyl)propane-2-sulfonamide

Cat. No.: B7867018
M. Wt: 278.17 g/mol
InChI Key: IYTNAQWOFULGTJ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)propane-2-sulfonamide: is a chemical compound characterized by a bromophenyl group attached to a sulfonamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-bromophenol and propane-2-sulfonyl chloride.

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane, under anhydrous conditions, and at a temperature range of 0°C to room temperature.

  • Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods:

  • Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity.

  • Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides and sulfonic acids.

  • Reduction Products: Reduced derivatives of the sulfonamide group.

  • Substitution Products: Iodinated derivatives of the phenyl ring.

Chemistry:

  • Synthetic Intermediate: this compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Catalyst: It can act as a catalyst or ligand in various chemical reactions.

Biology:

  • Biological Probes: The compound can be used as a probe in biological studies to understand enzyme mechanisms.

  • Drug Development:

Medicine:

  • Therapeutic Agents: Research is ongoing to explore its use in therapeutic agents for various diseases.

  • Diagnostic Tools: It can be used in diagnostic tools for detecting specific biomarkers.

Industry:

  • Material Science: The compound is used in the development of new materials with specific properties.

Molecular Targets and Pathways:

  • Enzyme Inhibition: this compound may inhibit specific enzymes by binding to their active sites.

  • Signal Transduction: It can interfere with signal transduction pathways by modulating the activity of key proteins.

Mechanism:

  • Binding Affinity: The compound binds to the target enzyme or protein with high affinity, leading to inhibition or modulation of its activity.

  • Pathway Modulation: By affecting the target, it modulates the downstream signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

  • N-(2-bromophenyl)propane-2-sulfonamide

  • N-(4-bromophenyl)propane-2-sulfonamide

  • N-(3-chlorophenyl)propane-2-sulfonamide

Uniqueness:

  • Position of Substituents: The position of the bromine atom on the phenyl ring differentiates N-(3-bromophenyl)propane-2-sulfonamide from its isomers.

  • Chemical Reactivity: The reactivity of the compound can vary based on the position of the substituents, leading to different chemical properties and applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and mechanisms

Properties

IUPAC Name

N-(3-bromophenyl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-7(2)14(12,13)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTNAQWOFULGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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